3-(4-Hydroxyphenyl)-6,7-dimethoxy-4H-chromen-4-one is a chemical compound classified under the chromones, a group known for their diverse biological activities. This compound features a chromone core that is substituted with hydroxy and methoxy groups, which enhances its potential for various scientific and industrial applications. It has been investigated for its antioxidant, antimicrobial, anticancer, and anti-inflammatory properties, making it a subject of interest in medicinal chemistry and pharmacology .
This compound can be synthesized through various organic chemistry methods, typically involving the condensation of phenolic and methoxy-substituted precursors. Its unique structure allows for further derivatization, which can lead to more complex molecules suitable for research and application in different fields .
3-(4-Hydroxyphenyl)-6,7-dimethoxy-4H-chromen-4-one is categorized as a flavonoid, specifically a chromone derivative. Flavonoids are known for their wide range of biological activities, including antioxidant and anti-inflammatory effects .
The synthesis of 3-(4-Hydroxyphenyl)-6,7-dimethoxy-4H-chromen-4-one commonly involves several steps:
The reaction conditions may vary but generally include the use of solvents like ethanol or methanol and bases such as sodium hydroxide or potassium carbonate. For industrial synthesis, continuous flow reactors may be used to enhance efficiency and scalability .
The molecular formula of 3-(4-Hydroxyphenyl)-6,7-dimethoxy-4H-chromen-4-one is . Its structure includes:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are typically employed to confirm its structure. For example:
3-(4-Hydroxyphenyl)-6,7-dimethoxy-4H-chromen-4-one can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3-(4-Hydroxyphenyl)-6,7-dimethoxy-4H-chromen-4-one is not fully elucidated but is believed to involve interactions with various biological targets:
3-(4-Hydroxyphenyl)-6,7-dimethoxy-4H-chromen-4-one typically appears as a yellow solid with moderate solubility in organic solvents like ethanol and methanol.
Key chemical properties include:
3-(4-Hydroxyphenyl)-6,7-dimethoxy-4H-chromen-4-one has several scientific uses:
This compound represents a significant area of research due to its promising biological activities and potential applications across various fields including medicine and industry.
The compound is systematically named 3-(4-Hydroxyphenyl)-6,7-dimethoxy-4H-chromen-4-one according to IUPAC conventions. This name precisely defines its structure: a chromen-4-one core (a benzopyran-4-one system) substituted at the 3-position by a 4-hydroxyphenyl group and at the 6- and 7-positions by methoxy groups (–OCH₃) [1] [3]. Its molecular formula is C₁₇H₁₄O₅, with a molecular weight of 298.29 g/mol [1] [3].
The structural representation is unambiguously conveyed through several standardized notations:
O=C1C(C2=CC=C(O)C=C2)=COC3=C1C(OC)=CC(OC)=C3 [3] COC1=CC(=CC2OC=C(C(=O)C=21)C1=CC=C(O)C=C1 [3] YZBVKMUAJDLNMZ-UHFFFAOYSA-N [3] Table 1: Key Identifiers for 3-(4-Hydroxyphenyl)-6,7-dimethoxy-4H-chromen-4-one
| Identifier Type | Value |
|---|---|
| IUPAC Name | 3-(4-Hydroxyphenyl)-6,7-dimethoxy-4H-chromen-4-one |
| Molecular Formula | C₁₇H₁₄O₅ |
| Molecular Weight | 298.29 g/mol |
| CAS Registry No. | 69127-80-6 (verified) [3] |
| InChI | InChI=1S/C17H14O5/c1-20-12-7-14(21-2)16-15(8-12)22-9-13(17(16)19)10-3-5-11(18)6-4-10/h3-9,18H,1-2H3 |
| InChI Key | YZBVKMUAJDLNMZ-UHFFFAOYSA-N |
This compound belongs to the chromone family, characterized by a 4H-chromen-4-one backbone (a fused benzene and γ-pyrone ring). Unlike flavones (which feature a phenyl substituent at the C2-position), it carries its hydroxyphenyl group at C3, classifying it specifically as a 3-phenylchromone derivative [1] [4]. The methoxy (–OCH₃) and hydroxy (–OH) functional groups are hallmarks of methoxyflavonoid-like structures, though its 3-phenyl substitution differentiates it from classical flavonoids (typically 2-phenylbenzopyrans) [4] [5]. Within chromone classification:
Table 2: Classification and Substituent Positions
| Structural Feature | Position | Functional Group | Role in Structure |
|---|---|---|---|
| Core Heterocycle | - | 4H-chromen-4-one | Scaffold for conjugation |
| Aryl Substituent | C3 | 4-Hydroxyphenyl | Extends π-conjugation; adds polarity |
| Alkoxy Substituents | C6, C7 | Methoxy | Modulate electron density; lipophilicity |
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: